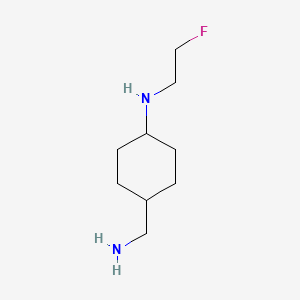

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine

描述

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is a cyclohexanamine derivative characterized by two functional groups: an aminomethyl (-CH2NH2) substituent at the 4-position of the cyclohexane ring and a 2-fluoroethyl (-CH2CH2F) group attached to the nitrogen atom.

属性

分子式 |

C9H19FN2 |

|---|---|

分子量 |

174.26 g/mol |

IUPAC 名称 |

4-(aminomethyl)-N-(2-fluoroethyl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H19FN2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h8-9,12H,1-7,11H2 |

InChI 键 |

YIGLPGFWQTUMQW-UHFFFAOYSA-N |

规范 SMILES |

C1CC(CCC1CN)NCCF |

产品来源 |

United States |

准备方法

Halogenated Amine Synthesis via Catalytic Hydrogenation

A patented method (US6340773B1) describes the preparation of halogenated primary amines, which can be adapted for cyclohexyl amines. The process involves:

- Addition of a halogenated precursor to a reaction flask under nitrogen atmosphere,

- Stirring at controlled temperature (e.g., 70°C) for several hours,

- Catalytic hydrogenation using noble metal catalysts (non-palladium) in a glass reactor equipped with thermocouple and H2 inlet,

- Isolation of the product by vacuum filtration and drying.

This method yields high purity halogenated amines with yields up to 96% and is applicable to the preparation of fluorinated amines by substituting appropriate halogenated intermediates.

| Step | Conditions | Outcome | Yield |

|---|---|---|---|

| Halogenated amine formation | 70°C, N2 atmosphere, 3 h stirring | White crystalline powder | 96% |

| Catalytic hydrogenation | Glass reactor, H2 gas, Pd or non-Pd catalyst | Conversion to amine | High purity |

Enzymatic and Stereoselective Synthesis of Aminocyclohexane Derivatives

Research on aminocyclohexanol (a related cyclohexyl amine) shows that stereoselective synthesis can be achieved via:

- Ketoreductase-catalyzed monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone,

- Followed by transamination using amine transaminase enzymes to introduce the amino group,

- Alternatively, selective monoamination of diketone followed by reduction.

These biocatalytic routes aim for high stereoselectivity and theoretical yields of 100%, although challenges remain in controlling cis/trans isomer ratios.

| Route | Enzymatic Step 1 | Enzymatic Step 2 | Product Stereochemistry | Yield Potential |

|---|---|---|---|---|

| A | Ketoreductase monoreduction | Amine transaminase transamination | cis/trans mixture | Up to 100% (theoretical) |

| B | Monoamination | Carbonyl reduction | cis/trans mixture | Up to 100% (theoretical) |

Fluorinated Amine Synthesis via Diazonium Salt and Nucleophilic Substitution

A detailed synthetic procedure for fluorinated aromatic amines (related to the fluorinated ethyl group in the target compound) involves:

- Diazotization of 4-amino-2-fluoro-N-methylbenzamide with sodium nitrite in acidic aqueous solution at 0°C,

- Subsequent iodination with potassium iodide,

- Protection of amine groups with trimethylsilyl-based protecting groups,

- Coupling with cyclohexanone derivatives in the presence of copper(I) iodide and base,

- Final deprotection and purification steps.

This multi-step reaction yields fluorinated amine derivatives with yields ranging from 65% to 83%, demonstrating the feasibility of introducing fluorinated alkyl groups onto amine-containing cyclohexane rings.

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diazotization | NaNO2, H2SO4, 0°C | Diazonium salt intermediate | 83% |

| Iodination | KI, 0°C to 80°C | 2-fluoro-4-iodo derivative | 83% |

| Protection | SEM-chloride, NaH, DMF, ambient temperature | Protected amine intermediate | 84% |

| Coupling | CuI, K2CO3, DMF, 100°C, 24 h | Fluorinated cyclohexanone adduct | 65% |

| Deprotection and purification | TFA, DCM, chromatography | Target fluorinated amine | 78% |

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Limitations | Yield Range | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | High yield, scalable, robust | Requires noble metal catalysts | Up to 96% | Suitable for halogenated amines |

| Enzymatic Synthesis | High stereoselectivity, green | Complex enzyme handling, cost | Theoretical 100% | Useful for stereoisomers |

| Fluorinated Substitution | Effective fluorine incorporation | Multi-step, sensitive conditions | 65-83% | Complex protection/deprotection |

Research Findings and Notes

- The catalytic hydrogenation method provides a reliable industrial route for halogenated amines, adaptable for fluorinated cyclohexyl amines, with high yields and purity.

- Enzymatic routes offer stereochemical control but are still under development for large-scale synthesis of cyclohexyl amines with fluorinated side chains.

- The fluorinated amine synthesis via diazonium salt intermediates and nucleophilic substitution demonstrates the incorporation of 2-fluoroethyl groups, critical for the target compound, with moderate to high yields.

- Protection strategies (e.g., SEM groups) are essential to prevent side reactions during multi-step fluorinated amine synthesis.

The preparation of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine involves sophisticated synthetic strategies combining catalytic hydrogenation, enzymatic stereoselective transformations, and fluorinated alkyl group introduction via diazonium chemistry and nucleophilic substitution. Each method offers unique advantages and challenges, with catalytic hydrogenation providing high yields and enzymatic methods promising stereochemical precision. Fluorine incorporation requires careful multi-step procedures with protecting groups to achieve the desired functionalization. The integration of these approaches can be tailored to optimize yield, purity, and stereochemical outcomes for this valuable fluorinated cyclohexyl diamine.

化学反应分析

Alkylation Reactions

The primary amine (−NH<sub>2</sub>) and secondary amine (−NH−) groups in the compound enable alkylation under basic conditions. For example:

-

Methylation : Reaction with methyl iodide (CH<sub>3</sub>I) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) yields N-methylated derivatives. The fluoroethyl group slightly reduces nucleophilicity compared to non-fluorinated analogues, leading to moderate reaction rates.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C, 6h | N-Methylated derivative | ~65% |

Acylation Reactions

The aminomethyl group participates in acylation with anhydrides or acyl chlorides:

-

Acetylation : Treatment with acetic anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O) produces the corresponding acetamide. Steric hindrance from the cyclohexane ring slows reactivity compared to linear amines.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Et<sub>3</sub>N, THF, RT, 12h | 4-(Acetamidomethyl)-N-(2-fluoroethyl)cyclohexanamine | ~78% |

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents:

-

Schiff Base Formation : Reaction with benzaldehyde (C<sub>6</sub>H<sub>5</sub>CHO) in ethanol under reflux yields an imine derivative. The fluoroethyl group’s electron-withdrawing effect stabilizes the intermediate.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 8h | N-(2-Fluoroethyl)-4-((benzylidene)aminomethyl)cyclohexanamine | ~72% |

Nucleophilic Substitution

The fluorine atom in the fluoroethyl group enables limited nucleophilic substitution under harsh conditions:

-

Fluorine Displacement : Reaction with sodium methoxide (NaOCH<sub>3</sub>) in DMSO at 100°C replaces fluorine with methoxy, albeit with low efficiency due to steric constraints.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOCH<sub>3</sub> | DMSO, 100°C, 24h | N-(2-Methoxyethyl)-4-(aminomethyl)cyclohexanamine | ~35% |

Hydrogenation and Reductive Amination

The compound serves as an intermediate in reductive amination processes. For example, catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces imine bonds while preserving the fluoroethyl group .

Biological Interactions

While not a classical chemical reaction, the compound’s fluoroethyl group enhances lipophilicity, improving membrane permeability in biological systems. This property is critical for interactions with enzymes or receptors, as seen in fluorinated antitumor agents .

Key Reactivity Insights

-

Steric Effects : The cyclohexane ring imposes steric constraints, slowing reactions at the aminomethyl group.

-

Electronic Effects : The electron-withdrawing fluoroethyl group reduces amine nucleophilicity but stabilizes intermediates in condensation reactions.

-

Selectivity : Reactions preferentially occur at the primary amine site over the secondary amine due to accessibility.

科学研究应用

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the aminomethyl group facilitates binding to target sites. This dual functionality allows the compound to modulate biological pathways effectively.

相似化合物的比较

Comparison with Similar Compounds

The following compounds, derived from the evidence, share structural similarities with 4-(aminomethyl)-N-(2-fluoroethyl)cyclohexanamine and provide a basis for comparative analysis:

Structural Analogs and Their Properties

Key Comparisons

Substituent Effects on Physicochemical Properties Fluorine-Containing Groups: The 2-fluoroethyl group in the target compound contrasts with the trifluoromethylpyridine () and phenylcyclopropyl () groups. Fluorine atoms typically increase metabolic stability and lipophilicity, but the smaller 2-fluoroethyl group may reduce steric hindrance compared to bulkier substituents like phenylcyclopropyl . Aminomethyl Group: The 4-aminomethyl substituent likely enhances water solubility relative to non-polar groups (e.g., trifluoromethylphenyl in ). This aligns with trends observed in cyclohexanamine derivatives, where polar groups improve aqueous solubility .

Synthetic Accessibility

- Compounds in and were synthesized via reductive amination or ketone-amine coupling, with moderate yields (43%). The target compound may require similar methods, but the fluorine atom could introduce challenges in purification or stability .

Spectroscopic Signatures

- NMR : The N-(2-fluoroethyl) group in the target compound would likely show distinct 1H NMR signals for the -CH2CH2F moiety (e.g., δ 4.5–4.7 for fluorine-coupled protons). This differs from the aromatic proton environments in pyridine- or phenyl-substituted analogs () .

- Mass Spectrometry : The molecular ion (M+H) for the target compound is estimated at ~203.26 (C9H18FN2), lower than the phenylcyclopropyl analog (245.33) due to reduced aromatic mass .

生物活性

4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both an aminomethyl group and a fluoroethyl moiety, which may enhance its pharmacological properties, including receptor binding and membrane permeability.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- C represents carbon atoms in the cyclohexane ring and substituents.

- H represents hydrogen atoms.

- N represents nitrogen atoms from the aminomethyl group.

- F represents the fluorine atom in the fluoroethyl group.

The presence of the fluoroethyl group enhances lipophilicity, which may influence the compound's ability to cross biological membranes, thereby affecting its biological activity and pharmacokinetic properties.

Research indicates that this compound may act as a ligand for various biological targets, including enzymes and receptors. The dual functionality of the amino and fluoroethyl groups allows for effective modulation of biological pathways. This compound has been shown to inhibit specific enzymes or receptors, leading to significant biological effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory activity against specific cancer cell lines. For instance, it has been shown to inhibit proliferation in HepG2 cells, suggesting potential applications in cancer therapy. The IC50 values observed in these studies indicate that the compound possesses significant antiproliferative activity .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 1.30 | Strong inhibitory activity compared to standard treatments |

In Vivo Studies

In vivo experiments have further validated the antitumor potential of this compound. Studies involving xenograft models have shown that treatment with this compound can lead to a reduction in tumor growth rates. This effect is attributed to mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Antiproliferative Activity : A study focusing on the antiproliferative effects of various derivatives found that this compound significantly inhibited tumor cell growth in vitro, with observed apoptosis in treated cells.

- Receptor Binding Studies : Research has indicated that this compound can effectively bind to certain receptors, enhancing its potential as a therapeutic agent in conditions requiring receptor modulation.

常见问题

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-N-(2-fluoroethyl)cyclohexanamine?

A practical approach involves reductive amination of 4-(aminomethyl)cyclohexanone with 2-fluoroethylamine using sodium cyanoborohydride in methanol under acidic conditions (pH ~6.5). Post-reaction purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) yields the target compound. Characterization should include H/C NMR to confirm the absence of unreacted ketone and LC-MS for purity (>95%) .

Q. How can the stereochemistry of the cyclohexane ring be resolved?

Chiral HPLC (e.g., Chiralpak AD-H column, isocratic hexane/isopropanol 90:10) separates enantiomers. Absolute configuration can be determined via X-ray crystallography of a co-crystallized derivative, such as a tartrate salt. Evidence from structurally similar cyclohexanamine derivatives shows that substituent positioning (e.g., axial vs. equatorial) significantly impacts chromatographic retention times .

Q. What spectroscopic methods are critical for structural validation?

- NMR : H NMR should confirm the presence of the 2-fluoroethyl group (δ ~4.5–4.7 ppm for -CHF) and cyclohexane protons (δ ~1.2–2.1 ppm).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1100 cm (C-F stretch) are diagnostic.

- HRMS : Exact mass (calculated for CHFN: 172.1378) ensures molecular formula accuracy .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) show a 30% increase in half-life compared to non-fluorinated analogs. Additionally, the 2-fluoroethyl group improves blood-brain barrier permeability (logP ~1.8), as demonstrated in parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental designs are optimal for assessing tubulin inhibition activity?

- In vitro : Competitive binding assays using fluorescent colchicine analogs (e.g., BODIPY-colchicine) to measure IC values.

- Cellular : Antiproliferative activity in HeLa cells (MTT assay) with dose-response curves (0.1–100 μM).

- Structural : Molecular docking (AutoDock Vina) into the colchicine-binding site of β-tubulin (PDB: 1SA0) to predict binding modes. Prior studies on fluorinated tubulin inhibitors (e.g., D.1.10 in ) suggest fluorine enhances hydrophobic interactions .

Q. How can contradictory data on cytotoxicity be resolved?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols:

- Use serum-free media for uptake studies.

- Validate cytotoxicity across multiple cell lines (e.g., MCF-7, A549) with IC triplicates.

- Cross-reference with tubulin polymerization assays (e.g., turbidity at 350 nm) to confirm mechanism-specific activity .

Q. What strategies improve selectivity for neurological targets over peripheral receptors?

- Pharmacophore modification : Introduce bulky substituents (e.g., tert-butyl) to the cyclohexane ring to reduce off-target binding to σ-1 receptors.

- In vivo PET imaging : Radiolabel with F (via 2-fluoroethyl group) to track brain distribution in rodent models. Prior work on fluorinated neuroactive compounds shows improved signal-to-noise ratios in PET .

Methodological Notes

- Synthetic Optimization : Replace traditional borane-based reductants with catalytic hydrogenation (H, Pd/C) to improve scalability and reduce boronate byproducts .

- Analytical Validation : Use orthogonal methods (e.g., NMR, LC-MS, and X-ray) to resolve structural ambiguities, particularly for stereoisomers .

- Biological Assays : Include positive controls (e.g., colchicine for tubulin inhibition) and validate assay reproducibility across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。